molecular formula C16H15ClN2O B11523066 (E)-3-(2-chloro-5-methylanilino)-1-(3-pyridyl)-2-buten-1-one

(E)-3-(2-chloro-5-methylanilino)-1-(3-pyridyl)-2-buten-1-one

Cat. No.: B11523066
M. Wt: 286.75 g/mol
InChI Key: YDHBDYATJZEVRP-FMIVXFBMSA-N
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Description

(E)-3-(2-chloro-5-methylanilino)-1-(3-pyridyl)-2-buten-1-one is an organic compound characterized by its unique structure, which includes a pyridine ring, a butenone moiety, and a substituted aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chloro-5-methylanilino)-1-(3-pyridyl)-2-buten-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-5-methylaniline and 3-pyridinecarboxaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at a temperature range of 50-70°C.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chloro-5-methylanilino)-1-(3-pyridyl)-2-buten-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the reduction of the butenone moiety.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(2-chloro-5-methylanilino)-1-(3-pyridyl)-2-buten-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (E)-3-(2-chloro-5-methylanilino)-1-(3-pyridyl)-2-buten-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(2-chloroanilino)-1-(3-pyridyl)-2-buten-1-one
  • (E)-3-(2-methylanilino)-1-(3-pyridyl)-2-buten-1-one
  • (E)-3-(2-chloro-5-methylanilino)-1-(2-pyridyl)-2-buten-1-one

Uniqueness

(E)-3-(2-chloro-5-methylanilino)-1-(3-pyridyl)-2-buten-1-one is unique due to the specific substitution pattern on the aniline ring and the position of the pyridine ring. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H15ClN2O

Molecular Weight

286.75 g/mol

IUPAC Name

(E)-3-(2-chloro-5-methylanilino)-1-pyridin-3-ylbut-2-en-1-one

InChI

InChI=1S/C16H15ClN2O/c1-11-5-6-14(17)15(8-11)19-12(2)9-16(20)13-4-3-7-18-10-13/h3-10,19H,1-2H3/b12-9+

InChI Key

YDHBDYATJZEVRP-FMIVXFBMSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)Cl)N/C(=C/C(=O)C2=CN=CC=C2)/C

Canonical SMILES

CC1=CC(=C(C=C1)Cl)NC(=CC(=O)C2=CN=CC=C2)C

Origin of Product

United States

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